1-(piperidin-1-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a pyridin-2-yl group and at position 3 with a sulfanyl ethan-1-one linker. The sulfanyl linker may enhance solubility or facilitate interactions with biological targets, while the pyridinyl and piperidinyl substituents likely influence electronic and steric properties . Although direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest relevance in medicinal chemistry, particularly for kinase inhibition or receptor modulation .
Properties
IUPAC Name |
1-piperidin-1-yl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-16(22-10-4-1-5-11-22)12-25-17-20-19-15-8-7-14(21-23(15)17)13-6-2-3-9-18-13/h2-3,6-9H,1,4-5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHAIUSSIBUTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Target Compound
- Core : [1,2,4]Triazolo[4,3-b]pyridazine
- Position 6 : Pyridin-2-yl
- Position 3: Sulfanyl ethanone linker with piperidin-1-yl
Comparative Compounds:
1-(4-Phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one ()
- Key Differences :
- Pyridin-3-yl substituent (vs. pyridin-2-yl in the target).
- 4-Phenylpiperazine instead of piperidine.
2-{[6-(4-Ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one ()
- Key Differences :
- 4-Ethylphenyl substituent (vs. pyridin-2-yl).
- Pyrrolidin-1-yl instead of piperidin-1-yl.
1-(3-(Quinolin-6-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethanone () Key Differences:
- Quinolin-6-ylmethyl substituent (vs. pyridin-2-yl).
- Lacks the sulfanyl linker.
Data Table: Structural and Theoretical Comparisons
Electronic and Steric Effects
- Pyridinyl Position : The pyridin-2-yl group (target) may engage in hydrogen bonding via the nitrogen at position 1, while pyridin-3-yl () offers a distinct electronic profile for interactions .
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